molecular formula C8H17KO3 B6416214 Potassium 2-ethylhexanoate hydrate CAS No. 1366379-15-8

Potassium 2-ethylhexanoate hydrate

Cat. No.: B6416214
CAS No.: 1366379-15-8
M. Wt: 200.32 g/mol
InChI Key: JSQJZOLOODQKCL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 2-ethylhexanoate hydrate can be synthesized by reacting 2-ethylhexanoic acid with potassium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent, and the product is isolated by crystallization or evaporation of the solvent .

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Potassium 2-ethylhexanoate hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylates.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

Potassium 2-ethylhexanoate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 2-ethylhexanoate hydrate involves its ability to act as a catalyst or intermediate in various chemical reactions. It facilitates the conversion of reactants to products by lowering the activation energy of the reaction. In biological systems, it can interact with enzymes and other proteins to modulate their activity .

Comparison with Similar Compounds

  • Sodium 2-ethylhexanoate
  • Calcium 2-ethylhexanoate
  • Magnesium 2-ethylhexanoate

Comparison: Potassium 2-ethylhexanoate hydrate is unique due to its specific reactivity and solubility properties. Compared to sodium 2-ethylhexanoate, it has a higher solubility in organic solvents. Calcium and magnesium 2-ethylhexanoates are less reactive and are used in different applications, such as stabilizers in plastics .

Properties

IUPAC Name

potassium;2-ethylhexanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.K.H2O/c1-3-5-6-7(4-2)8(9)10;;/h7H,3-6H2,1-2H3,(H,9,10);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQJZOLOODQKCL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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